molecular formula C13H19N3O3S B2715485 Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate CAS No. 1170147-47-3

Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate

Cat. No.: B2715485
CAS No.: 1170147-47-3
M. Wt: 297.37
InChI Key: UYJYNRPXJJBILT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate is a synthetic organic compound featuring a piperidine ring substituted with a 5-ethyl-1,3,4-thiadiazole moiety and an α-ketoester functional group.

Properties

IUPAC Name

ethyl 2-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-3-10-14-15-11(20-10)9-5-7-16(8-6-9)12(17)13(18)19-4-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJYNRPXJJBILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidine ring or the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate with structurally or functionally related compounds:

Compound Name Key Structural Features Biological/Physicochemical Properties References
Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate Thiadiazole with isobutyl substituent, amide linkage to α-ketoester Molecular weight: 257.31 g/mol; used as a pharmaceutical intermediate.
Ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate Triazole core with chlorophenyl and methylbenzyl groups, α-ketoester Forms self-assembled dimers via O···π interactions; solid-state stability studied via Hirshfeld analysis.
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives Thiadiazole linked to piperidine via ethylthio chain, benzamide substituent Evaluated as acetylcholinesterase (AChE) inhibitors; structure-activity relationship (SAR) explored.
Ethyl 2-oxoacetate derivatives (e.g., in quinazoline synthesis) Reactive α-ketoester group used in condensation reactions Key intermediate in synthesizing quinazoline-based bioactive molecules.

Structural and Functional Analysis

Thiadiazole vs. Triazole Derivatives: The query compound’s 1,3,4-thiadiazole ring contrasts with triazole-based analogs (e.g., compounds in ). This difference may influence target selectivity in enzyme inhibition . Example: Triazole derivatives in exhibit solid-state self-assembly via O···π interactions, whereas thiadiazole derivatives (e.g., ) prioritize sulfur-mediated hydrophobic interactions.

Piperidine Substitution: Piperidine-containing compounds (e.g., ) demonstrate improved pharmacokinetic properties, such as membrane permeability, compared to non-cyclic amines. The piperidine-thiadiazole combination in the query compound may synergize steric bulk and hydrogen-bonding capacity for enhanced receptor binding.

α-Ketoester Reactivity :

  • The α-ketoester group in the query compound is a critical electrophilic site, analogous to intermediates in used for forming amide or hydrazide linkages. This reactivity is shared with Ethyl 2-oxoacetate derivatives, which participate in reductive amination and nucleophilic substitutions .

Biological Activity :

  • Thiadiazole-piperidine hybrids (e.g., ) show AChE inhibitory activity (IC₅₀ values in micromolar ranges), suggesting the query compound could target similar enzymes. In contrast, triazole-based α-ketoesters () prioritize structural stability over direct bioactivity.

Physicochemical Properties

  • Molecular weight and solubility are influenced by substituents. For example, the isobutyl-thiadiazole analog (257.31 g/mol, ) is smaller than the query compound (estimated >300 g/mol due to the piperidine group), which may reduce aqueous solubility but enhance lipid membrane penetration.

Biological Activity

Ethyl 2-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoacetate is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Structure

The molecular formula for this compound is C15H20N4O3SC_{15}H_{20}N_{4}O_{3}S. The structure features a piperidine ring substituted with a thiadiazole moiety, which is crucial for its biological activity.

Physical Properties

  • Molecular Weight : 336.41 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Interaction with Biological Targets

Thiadiazole derivatives like this compound have been shown to interact with various biological targets:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cell signaling pathways, such as kinases. This inhibition can disrupt cancer cell proliferation.
  • Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest in cancer cells at the S and G2/M phases, promoting apoptosis through the upregulation of pro-apoptotic factors like Bax and caspases .

Pharmacokinetics

The pharmacokinetic profile suggests that thiadiazoles can effectively cross cellular membranes due to their mesoionic nature, indicating good bioavailability. Metabolism primarily occurs in the liver via cytochrome P450 enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives:

  • Cytotoxicity : this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these cell lines indicate potent activity compared to standard chemotherapeutic agents .
Cell LineIC50 (µg/mL)Mechanism
MCF-70.28Apoptosis induction
HepG29.6Cell cycle arrest

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated antimicrobial properties. The compound's ability to inhibit bacterial growth has been linked to its interaction with bacterial enzymes essential for survival.

Anti-inflammatory Effects

In animal models, this compound has shown anti-inflammatory effects by reducing markers of inflammation in tissues.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of various thiadiazole derivatives against MCF-7 and HepG2 cells. The results indicated that compounds with a piperidine moiety exhibited enhanced cytotoxicity compared to those without it. Specifically, this compound showed a notable increase in apoptotic markers compared to control groups .

Study 2: Pharmacokinetic Analysis

In vivo studies using tumor-bearing mouse models demonstrated that this compound effectively targeted tumor sites with minimal systemic toxicity. The pharmacokinetic behavior was analyzed using radiolabeling techniques to track the distribution and metabolism of the compound within biological systems .

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